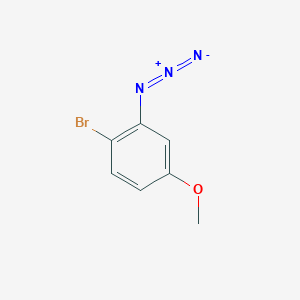

2-Azido-1-bromo-4-methoxybenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

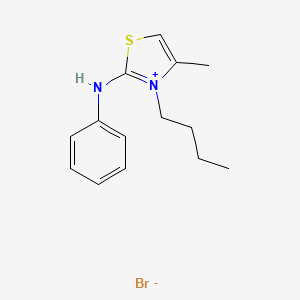

“2-Azido-1-bromo-4-methoxybenzene” is a chemical compound with unique physical and chemical properties. It is a derivative of benzene, which is a simple aromatic ring (benzene) with three substituents: an azido group (N3), a bromo group (Br), and a methoxy group (OCH3) attached to it .

Synthesis Analysis

The synthesis of “this compound” could potentially involve the use of organic azides in various applications such as their intermolecular or intramolecular, under thermal, catalyzed, or noncatalyzed reaction conditions . The synthesis of various heterocycles from organic azides has been reported in recent papers .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C7H6BrN3O . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving “this compound” could potentially involve various synthetic tools of heterocycles from the corresponding organic azides by one-pot domino reaction . The utility of the chosen catalysts in the chemoselectivity favoring C−H and C-N bonds has been studied .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 228. More detailed properties like melting point, boiling point, and density are not available in the search results.科学的研究の応用

Synthesis and Reactivity

2-Azido-1-bromo-4-methoxybenzene is utilized as a precursor in the synthesis of complex molecular structures. For instance, it participates in cycloaddition reactions that are foundational in constructing 1,2,3-triazole derivatives containing the eugenol ring. Such reactions are catalyzed by copper in the click chemistry method, demonstrating the compound's utility in synthesizing new molecules with potential applications ranging from materials science to medicinal chemistry (Taia et al., 2021).

Photophysical Studies

The azido and methoxy groups significantly influence the photophysical properties of aromatic compounds. Studies have shown that substitutions at ortho positions with methoxy groups in azobenzene derivatives lead to a substantial red shift in their absorption spectra, enabling trans-to-cis photoswitching under visible light. This property is crucial for developing light-responsive materials without the detrimental effects of UV light, highlighting the importance of methoxy and azido substitutions in studying and designing advanced photofunctional materials (Beharry et al., 2011).

Molecular Materials

Azobenzenes, including derivatives of this compound, are pivotal in the synthesis of molecular materials due to their ability to undergo cis-trans isomerization. This feature is exploited in the creation of molecular switches, which have applications in molecular electronics and photonics. The synthesis and functionalization of azobenzenes facilitate the design of materials with tailored properties for specific applications, underscoring the compound's role in the development of novel molecular devices and materials (Merino, 2011).

作用機序

The mechanism of action of “2-Azido-1-bromo-4-methoxybenzene” could potentially involve a third mechanism for nucleophilic substitution . This two-step mechanism is characterized by initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .

Safety and Hazards

While specific safety data for “2-Azido-1-bromo-4-methoxybenzene” is not available, it’s important to handle all chemical compounds with care. For similar compounds, safety data sheets recommend keeping the product and empty container away from heat and sources of ignition . It’s also advised to use protective equipment and precautions for firefighters .

将来の方向性

The future directions of “2-Azido-1-bromo-4-methoxybenzene” could potentially involve further exploration of the various applications of organic azides in the synthesis of various heterocycles . This includes the development of methods describing the synthesis of various heterocycles from organic azides .

特性

IUPAC Name |

2-azido-1-bromo-4-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3O/c1-12-5-2-3-6(8)7(4-5)10-11-9/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNJRYFICHDIRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(2-methoxyethyl)acetamide](/img/structure/B2681136.png)

![6-Phenyl-2-pyrimidin-2-yl-2-azaspiro[3.3]heptane](/img/structure/B2681142.png)

![3-[(6-chloro-3-pyridazinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2681143.png)

![1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one](/img/structure/B2681145.png)

![2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinol](/img/structure/B2681146.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2681150.png)

![6-Ethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2681151.png)

![1-[3-(Triazol-1-ylmethyl)azetidin-1-yl]pent-4-en-1-one](/img/structure/B2681152.png)

![1-Methyl-3-(phenylmethoxycarbonylamino)pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2681153.png)